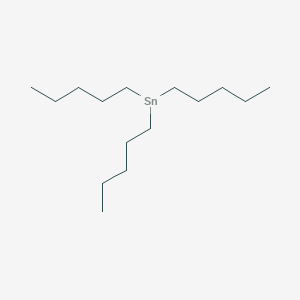
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 1261531 It is a cyclopentenone derivative, characterized by a hydroxyl group and two methyl groups attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable nucleophile can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by cyclization under controlled conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5-dimethylcyclopent-2-en-1,2-dione.
Reduction: The compound can be reduced to form 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: 5,5-dimethylcyclopent-2-en-1,2-dione
Reduction: 2-hydroxy-5,5-dimethylcyclopent-2-en-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one: This compound has a similar structure but differs in the position of the methyl groups.
2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one: Another similar compound with different methyl group positions.
5,5-Dimethylcyclopent-2-en-1-one: Lacks the hydroxyl group, resulting in different chemical properties.
Propriétés
Numéro CAS |
53263-55-1 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-hydroxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3,8H,4H2,1-2H3 |
Clé InChI |
MEWUNWOAHHUXLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C1=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)

![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
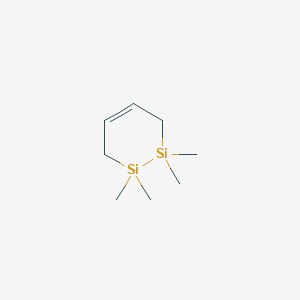
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
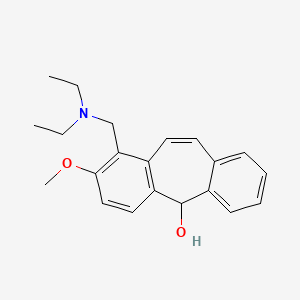
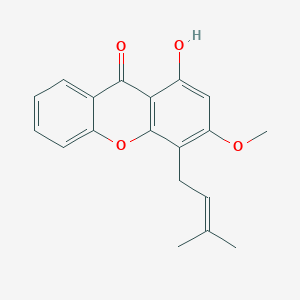
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
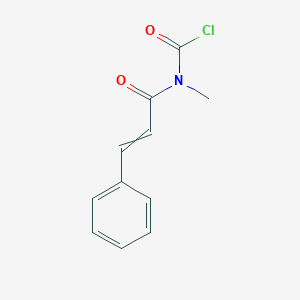

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)

